1-[(1S)-1-azidoethyl]-4-chlorobenzene
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Scientific Research Applications
Synthesis of Novel Compounds
One significant application of “1-[(1S)-1-azidoethyl]-4-chlorobenzene” in scientific research involves the synthesis of novel compounds. For instance, the molecule has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzenes, including 1-(azidomethyl)-4-chlorobenzene, showing potential in creating compounds with inhibitory activity against acidic corrosion of steels. This demonstrates the molecule's utility in producing materials with specific chemical resistances, beneficial for industrial applications (Negrón-Silva et al., 2013).
Liquid-Crystalline Polymers
Another application area is in the development of azobenzene-containing polymers. These polymers exhibit liquid-crystalline behavior and are synthesized from alkyne precursors containing azobenzene groups, where “this compound” can serve as a building block. Such polymers have been found to have moderate molecular weights, high thermal stability, and exhibit various mesophases depending on the tail group attached to the azobenzene structure. This research highlights the molecule's role in advancing materials science, particularly in the creation of polymers with specific optical and thermal properties (Zhou et al., 2006).
Photoresponsive Materials
The molecule is also integral in creating photoresponsive materials. Azobenzene derivatives, including those synthesized from “this compound,” are known for their efficient cis-trans isomerization under appropriate radiation, making them excellent candidates for molecular switches and optical limiting materials. This application is crucial in the development of advanced optical devices and materials that can change their properties in response to light exposure, demonstrating the molecule's potential in photophysics and material science research (Merino, 2011).
Environmental Applications
Additionally, “this compound” and its derivatives are subjects of environmental science research, particularly in the study of microbial degradation pathways for chlorinated benzenes. This research is vital for understanding how to mitigate environmental pollution caused by chlorobenzenes, which are persistent environmental contaminants. The findings contribute to the field of environmental biotechnology, offering insights into natural processes that can be harnessed for cleaning up chlorobenzene pollution (Adrian et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLCNZEQGMOQP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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